![molecular formula C21H21BrClN3O2S B2882400 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]hexanamide CAS No. 422288-29-7](/img/no-structure.png)

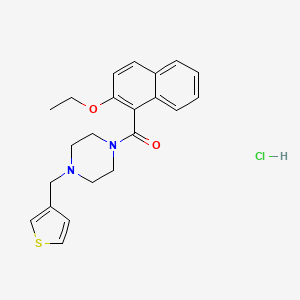

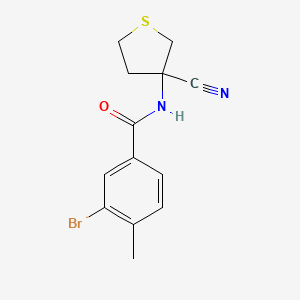

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]hexanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]hexanamide is a useful research compound. Its molecular formula is C21H21BrClN3O2S and its molecular weight is 494.83. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has explored the synthesis of quinazolinone derivatives and their potential in antimicrobial applications. For instance, studies have shown that certain sulfonamides bearing quinazolinone structures demonstrate remarkable antibacterial and antifungal activities. These compounds were synthesized through various chemical reactions, including the reaction of acid chloride with thionyl chloride followed by Schiff base formation, and tested against a range of Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus species (N. Patel et al., 2010). Another study reported the synthesis of functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-ones, indicating potential for diverse biological activities through regioselective reactions (N. Kut et al., 2020).

Antiviral and Anti-inflammatory Properties

Novel 3-sulphonamido-quinazolin-4(3H)-one derivatives synthesized using microwave techniques exhibited promising antiviral activities against a variety of respiratory and biodefense viruses, including influenza A and severe acute respiratory syndrome coronavirus. This highlights their potential as therapeutic agents against infectious diseases (P. Selvam et al., 2007). Additionally, analogue-based design and synthesis of 2,3-diaryl quinazolinones have shown non-ulcerogenic anti-inflammatory properties, offering a gastric sparing alternative to traditional anti-inflammatory agents. These compounds displayed significant cyclooxygenase inhibition and reduced rat paw edema, suggesting their utility in treating inflammation without the gastrointestinal side effects commonly associated with NSAIDs (E. Manivannan & S. Chaturvedi, 2011).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]hexanamide' involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the use of various chemical reactions such as condensation, reduction, and substitution reactions.", "Starting Materials": [ "4-chlorobenzylamine", "2-nitrobenzaldehyde", "thiourea", "hexanoyl chloride", "sodium borohydride", "bromine" ], "Reaction": [ "Step 1: Condensation reaction between 4-chlorobenzylamine and 2-nitrobenzaldehyde to form 4-chloro-N-(2-nitrobenzylidene)aniline", "Step 2: Reduction of 4-chloro-N-(2-nitrobenzylidene)aniline using sodium borohydride to form 4-chloro-N-(2-aminobenzylidene)aniline", "Step 3: Reaction of 4-chloro-N-(2-aminobenzylidene)aniline with thiourea to form 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline", "Step 4: Reaction of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline with hexanoyl chloride to form 6-(hexanoylamino)-4-oxo-2-sulfanylidene-1H-quinazoline", "Step 5: Bromination of 6-(hexanoylamino)-4-oxo-2-sulfanylidene-1H-quinazoline to form 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide", "Step 6: Reaction of 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide with 4-chlorobenzyl chloride to form the final compound, 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]hexanamide" ] } | |

CAS RN |

422288-29-7 |

Molecular Formula |

C21H21BrClN3O2S |

Molecular Weight |

494.83 |

IUPAC Name |

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]hexanamide |

InChI |

InChI=1S/C21H21BrClN3O2S/c22-15-7-10-18-17(12-15)20(28)26(21(29)25-18)11-3-1-2-4-19(27)24-13-14-5-8-16(23)9-6-14/h5-10,12H,1-4,11,13H2,(H,24,27)(H,25,29) |

InChI Key |

AHHVVZZIPPMZQV-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)Cl |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyethyl)-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2882318.png)

![Tert-butyl 3-(2-aminopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2882320.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2882321.png)

![7-(4-Benzylpiperazin-1-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2882328.png)

![1,3,6,7-Tetramethyl-8-(4-phenoxyphenyl)-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2882332.png)

![7-[(4-Chlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2882336.png)